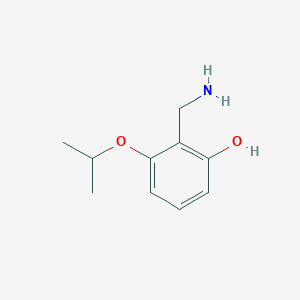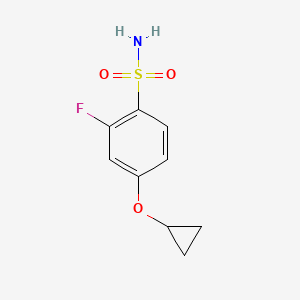
4-Cyclopropoxy-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C9H10FNO3S and a molecular weight of 231.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-fluorobenzenesulfonamide involves several steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with cyclopropanol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
4-Cyclopropoxy-2-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced using reagents such as hydrogen peroxide or lithium aluminum hydride, respectively.
Scientific Research Applications
4-Cyclopropoxy-2-fluorobenzenesulfonamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein binding due to its sulfonamide group, which can mimic the structure of natural substrates.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of dyes and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
4-Cyclopropoxy-2-fluorobenzenesulfonamide can be compared with other sulfonamide compounds such as 4-fluorobenzenesulfonamide and N-fluorobenzenesulfonimide. While these compounds share similar functional groups, this compound is unique due to the presence of the cyclopropoxy group, which can influence its reactivity and biological activity .
Similar Compounds
- 4-Fluorobenzenesulfonamide
- N-Fluorobenzenesulfonimide
- 4-Cyclopropyl-2-fluorobenzenesulfonamide
Properties
Molecular Formula |
C9H10FNO3S |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H10FNO3S/c10-8-5-7(14-6-1-2-6)3-4-9(8)15(11,12)13/h3-6H,1-2H2,(H2,11,12,13) |
InChI Key |
BCLUCNDRWNZPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)S(=O)(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)

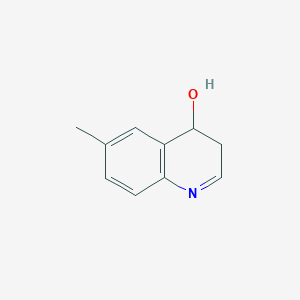


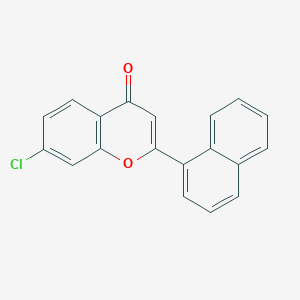
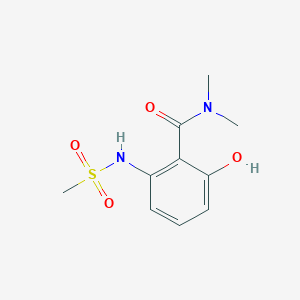
![3,4-Dihydro-2H-pyrano[2,3-B]pyridine-6-boronic acid](/img/structure/B14847916.png)
![(8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/structure/B14847920.png)
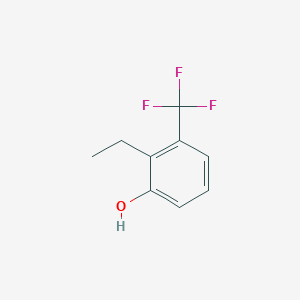
![2-Iodo-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14847935.png)
![1-[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847938.png)

